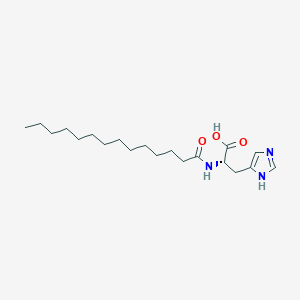

N-Tetradecanoyl-L-histidine

Description

Properties

CAS No. |

16804-63-0 |

|---|---|

Molecular Formula |

C20H35N3O3 |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-(tetradecanoylamino)propanoic acid |

InChI |

InChI=1S/C20H35N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)23-18(20(25)26)14-17-15-21-16-22-17/h15-16,18H,2-14H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t18-/m0/s1 |

InChI Key |

OFYZXDHFDCJNGQ-SFHVURJKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Tetradecanoyl L Histidine

Chemical Synthesis Approaches for N-Acylation of L-Histidine

The chemical synthesis of N-Tetradecanoyl-L-histidine requires a strategic approach to ensure the selective acylation of the α-amino group of L-histidine while preventing unwanted side reactions involving the imidazole (B134444) side chain.

Protection Group Strategies for Histidine Residues

The imidazole ring in the side chain of histidine is nucleophilic and can compete with the α-amino group during acylation. ug.edu.plthermofisher.com Therefore, protecting the imidazole nitrogen is a crucial preliminary step. A variety of protecting groups are available, each with its own advantages and disadvantages regarding stability and cleavage conditions. ug.edu.plgoogle.com

Common protecting groups for the histidine imidazole ring include:

2,4-Dinitrophenyl (Dnp): This group is known to suppress the basic character of the imidazole ring, thereby preventing side reactions. cigb.edu.cu However, it has been reported that the Dnp group can be cleaved under conditions used for Fmoc-deprotection (20% piperidine (B6355638) in DMF). cigb.edu.cu

Tosyl (Tos): The tosyl group is another option for protecting the imidazole ring. google.com

Benzyloxymethyl (Bom): This protecting group is also utilized in histidine protection strategies. ug.edu.pl

Triphenylmethyl (Trityl, Trt): The trityl group is a bulky protecting group that is often used in the Fmoc/tBu solid-phase strategy. ug.edu.pl

t-Butyloxycarbonyl (Boc): The Boc group is another protecting group that has been used for the imidazole ring of histidine. google.com

Coupling Reagents and Reaction Conditions for Amide Bond Formation

The formation of the amide bond between myristic acid and the protected L-histidine is a key step that requires the activation of the carboxylic acid. This is achieved using coupling reagents. hepatochem.comiris-biotech.de

Several classes of coupling reagents are commonly employed:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used for forming amide bonds. hepatochem.compeptide.com To minimize the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Uronium and Phosphonium Salts: Reagents like HATU and PyBOP are highly effective and have become popular choices in peptide synthesis. iris-biotech.de COMU is another efficient coupling reagent that is noted for its stability. iris-biotech.de

Acid Chlorides: A highly reactive approach involves converting myristic acid to myristoyl chloride. This can then react directly with L-histidine. rsc.org However, this method can be harsh and may not be suitable for complex substrates. hepatochem.com

Activated Esters: Myristic acid can be converted to an active ester, such as an N-hydroxysuccinimide (NHS) ester, which can then be isolated and reacted with the amino acid. mdpi.com

The choice of coupling reagent and reaction conditions, such as the solvent and the presence of a base, can significantly impact the yield and purity of the final product. acs.org

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Commonly used, often require additives like HOBt to prevent racemization. hepatochem.compeptide.com |

| Uronium/Phosphonium Salts | HATU, PyBOP, COMU | Highly reactive and efficient. iris-biotech.de |

| Acid Halides | Myristoyl chloride | Very reactive, but conditions can be harsh. rsc.orghepatochem.com |

| Activated Esters | N-hydroxysuccinimide (NHS) esters | Involves a two-step process with an isolable intermediate. hepatochem.commdpi.com |

Purification and Isolation Techniques for Synthetic this compound

After the reaction is complete, the crude product contains the desired lipoamino acid along with unreacted starting materials and byproducts. Purification is therefore a critical final step.

Common purification techniques include:

Recrystallization: This method is often used to purify the final product. For instance, recrystallization from n-hexane or chloroform (B151607) has been used for similar lipoamino acids. mdpi.com A water washing-methanol recrystallization method has also been described as a simple and efficient process. google.comgoogle.com

Extraction: Liquid-liquid extraction is frequently used to remove water-soluble impurities. A common procedure involves dissolving the residue in a solvent like ethyl acetate (B1210297) and washing with aqueous solutions. mdpi.com

Column Chromatography: For more challenging separations, column chromatography over silica (B1680970) gel is a powerful technique to isolate the pure compound. mdpi.com

Chemoenzymatic and Biosynthetic Route Explorations

Chemoenzymatic and biosynthetic methods offer greener and more selective alternatives to traditional chemical synthesis. researchgate.netnih.gov

Enzymatic Acylation of L-Histidine

Enzymes, particularly lipases, can be used to catalyze the acylation of amino acids. nih.govutupub.fi This approach can be highly regioselective, targeting the amino group and often avoiding the need for protecting groups. nih.gov

Lipase-Catalyzed Synthesis: Lipases such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) are known to be effective in catalyzing N-acylation reactions. nih.govsnu.ac.kr The reaction is typically carried out in an organic solvent or a solvent-free system. nih.gov The choice of solvent can be critical for substrate solubility and enzyme activity. snu.ac.kr

Aminoacylases: These enzymes also belong to the hydrolase family and have shown potential for synthesizing N-acyl amino acids. researchgate.netnih.gov Acylase I from pig kidney has been shown to effectively catalyze the synthesis of N-lauroyl-L-amino acids. scispace.comresearchgate.net

A study demonstrated the use of the TamA adenylating (ANL) domain as a biocatalyst for producing N-acyl amides, including N-dodecanoyl-L-histidine. rsc.org This method involves the ATP-dependent activation of the fatty acid. rsc.org

Table 2: Enzymes with Potential for this compound Synthesis

| Enzyme Class | Specific Example | Source Organism | Key Features |

| Lipase | Candida antarctica lipase B (CALB) | Candida antarctica | Widely used, high selectivity, effective in organic solvents. nih.govsnu.ac.krnih.gov |

| Aminoacylase | Acylase I | Pig kidney | Catalyzes the synthesis of N-acyl-L-amino acids. scispace.comresearchgate.net |

| Adenylating Enzyme | TamA ANL domain | Legionella pneumophila | Catalyzes ATP-dependent acylation. rsc.org |

Investigation of Potential Biological Pathways for N-Tetradecanoylation (Hypothetical)

The biosynthesis of N-acyl amino acids in nature is an area of active research. elifesciences.orgwikipedia.org While a specific pathway for this compound is not fully established, hypothetical pathways can be proposed based on known enzymatic reactions.

N-Acyltransferases: In biological systems, N-acylation is often carried out by N-acyltransferases. nih.govh-brs.defrontiersin.org These enzymes typically use an acyl-CoA thioester as the acyl donor. frontiersin.org A potential pathway for this compound would involve the activation of myristic acid to myristoyl-CoA, followed by the transfer of the myristoyl group to L-histidine, catalyzed by a specific N-acyltransferase.

Metabolic Engineering: It may be possible to engineer microorganisms to produce acyl amino acids. This could involve expressing genes for an amino acid-N-acyl-transferase and an acyl-CoA synthetase in a host organism. google.com

The enzyme PM20D1 is a known N-acyl amino acid synthase/hydrolase in mammals, capable of synthesizing N-acyl amino acids from free fatty acids and amino acids. elifesciences.org Fatty acid amide hydrolase (FAAH) is another enzyme involved in the metabolism of N-acyl amino acids. elifesciences.org In E. coli, the L-amino acid N-acyltransferase MnaT can acylate L-methionine using acetyl-CoA or propanoyl-CoA. uniprot.org The existence of such enzymes suggests that biosynthetic routes for a wide range of N-acyl amino acids, including this compound, are plausible.

Advanced Analytical Characterization of N Tetradecanoyl L Histidine

Spectroscopic Analyses for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of N-Tetradecanoyl-L-histidine, providing insights into its molecular framework, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign the chemical shifts of all protons and carbons, confirming the covalent linkage of the tetradecanoyl group to the alpha-amino group of L-histidine.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering valuable information about the molecule's preferred conformation in solution. Rotational-frame Overhauser Effect Spectroscopy (ROESY) can be used for molecules of intermediate size where the NOE is close to zero. The coupling constants (J-values) observed in the ¹H NMR spectrum are critical for determining the dihedral angles and thus the stereochemistry of the molecule, confirming the L-configuration of the histidine residue.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Histidine α-CH | ~4.5 | ~55 |

| Histidine β-CH₂ | ~3.2 | ~28 |

| Histidine Imidazole (B134444) C2-H | ~7.8 | ~135 |

| Histidine Imidazole C4-H | ~7.0 | ~118 |

| Tetradecanoyl α-CH₂ | ~2.2 | ~36 |

| Tetradecanoyl (CH₂)₁₁ | ~1.2-1.6 | ~22-32 |

| Tetradecanoyl CH₃ | ~0.9 | ~14 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap MS, can determine the accurate mass of the molecular ion, allowing for the confirmation of its elemental composition.

Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing such non-volatile compounds. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the resulting fragmentation pattern provides a fingerprint of the molecule's structure. Characteristic fragments would include the loss of the tetradecanoyl chain and specific cleavages within the histidine residue, further corroborating the compound's identity.

Table 2: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₂₀H₃₅N₃O₃ |

| Monoisotopic Mass | 365.2678 Da |

| [M+H]⁺ | 366.2751 Da |

| [M+Na]⁺ | 388.2570 Da |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. IR spectroscopy measures the absorption of infrared radiation by the molecule's vibrational modes. Key characteristic absorption bands would include the N-H stretching of the amide and imidazole groups, the C=O stretching of the amide and carboxylic acid, and the C-H stretching of the alkyl chain.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, can provide additional information, particularly for non-polar bonds and symmetric vibrations that may be weak in the IR spectrum. Together, these techniques provide a comprehensive vibrational fingerprint of the molecule.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | ~3300 |

| C-H (Alkyl) | Stretching | ~2850-2960 |

| C=O (Carboxylic Acid) | Stretching | ~1700-1725 |

| C=O (Amide I) | Stretching | ~1650 |

| N-H (Amide II) | Bending | ~1550 |

Chromatographic and Electrophoretic Methods for Purity and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Method development involves optimizing parameters such as the column, mobile phase composition (e.g., a gradient of acetonitrile (B52724) or methanol (B129727) in water with an additive like trifluoroacetic acid or formic acid), flow rate, and detection wavelength (typically in the low UV range, around 210-220 nm, due to the amide and carboxyl chromophores). Method validation, following ICH guidelines, would include assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure the method is reliable for its intended purpose.

Table 4: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Linear gradient from 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to its low volatility and high polarity. However, GC can be employed after a derivatization step to convert the non-volatile analyte into a more volatile and thermally stable compound.

Common derivatization strategies for amino acids include esterification of the carboxylic acid group (e.g., with methanol or butanol) followed by acylation of the amino and imidazole groups (e.g., with trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride). The resulting volatile derivative can then be separated on a GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). This approach, while more complex due to the additional sample preparation steps, can offer high resolution and sensitivity.

Capillary Electrophoresis (CE) Techniques

A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the application of Capillary Electrophoresis (CE) techniques for the direct analytical characterization of this compound. While CE is a powerful and versatile separation technique widely used for the analysis of amino acids and their derivatives, specific methodologies, research findings, and corresponding data for this compound have not been documented in the available literature.

The inherent structure of this compound, which combines a hydrophilic L-histidine head with a long, hydrophobic C14 acyl tail (tetradecanoyl group), suggests that its analysis would likely require specialized CE modes. Techniques such as Micellar Electrokinetic Chromatography (MEKC) are well-suited for separating neutral or hydrophobic analytes that are otherwise challenging to resolve by conventional Capillary Zone Electrophoresis (CZE). wikipedia.orgnih.gov In MEKC, surfactants are added to the background electrolyte above their critical micelle concentration, creating a pseudo-stationary phase into which analytes can partition based on their hydrophobicity. wikipedia.org This partitioning mechanism would be essential for managing the hydrophobic nature of the tetradecanoyl chain.

However, despite the theoretical applicability of methods like MEKC, no specific experimental conditions, such as buffer composition, surfactant type and concentration, applied voltage, or resulting electropherograms and migration data for this compound, have been published. Consequently, data tables detailing migration times, peak efficiencies, or limits of detection for this specific compound via any CE technique cannot be provided. General CE methods for underivatized amino acids or other acylated compounds exist, but these cannot be directly extrapolated to this compound without specific experimental validation. nih.govcreative-proteomics.comnih.gov

Further research would be necessary to develop and validate a specific CE method for the analysis of this compound. Such a study would need to systematically optimize various parameters to achieve adequate separation and detection, thereby generating the detailed research findings that are not currently available.

Biochemical and Molecular Interaction Studies of N Tetradecanoyl L Histidine

Interactions with Model Biological Membranes and Lipid Bilayers

There is a lack of specific research investigating the interaction of N-Tetradecanoyl-L-histidine with model biological membranes and lipid bilayers.

Membrane Permeation and Translocation Mechanisms

No studies were identified that specifically detail the mechanisms by which this compound permeates or translocates across lipid membranes.

Influence on Membrane Fluidity and Structure

Specific experimental data, such as that from differential scanning calorimetry or fluorescence anisotropy studies, on the influence of this compound on membrane fluidity and structure is not available in the public domain.

Modulation of Enzymatic Activities by this compound

The direct modulatory effects of this compound on the specified enzyme systems have not been sufficiently characterized in published research.

Investigation of N-Myristoyltransferase Interactions and Mechanisms

While N-Myristoyltransferase (NMT) is known to be involved in the myristoylation of proteins, its specific interaction with this compound as a potential substrate or inhibitor has not been detailed. Research on NMT substrate specificity primarily focuses on N-terminal glycine (B1666218) residues of peptides.

Effects on Histidine-Metabolizing Enzymes (e.g., Histidine Decarboxylase, Histidase)

The substrate specificity of histidine-metabolizing enzymes like histidine decarboxylase and histidase is well-established for L-histidine. There is no available evidence to suggest that this compound acts as a substrate or modulator for these enzymes. The N-acylation of the alpha-amino group of histidine would likely preclude its recognition by these enzymes.

Characterization of Other Enzyme Systems Affected by Lipidated Amino Acids

While there is growing interest in the biological roles of lipidated amino acids and the enzymes that metabolize them, such as fatty acid amide hydrolase (FAAH), specific studies detailing the interaction of these enzymes with this compound are not currently available.

Ligand-Protein Binding Kinetics and Thermodynamics

Binding Kinetics refers to the rates at which this complex forms and dissociates. The association rate constant (k_on_) describes the speed of the binding event, while the dissociation rate constant (k_off_) quantifies the stability of the complex over time. These rates are influenced by factors such as the concentrations of the ligand and protein, temperature, pH, and the presence of any competing molecules. A key parameter derived from these rates is the equilibrium dissociation constant (K_d_), which is the ratio of k_off_ to k_on_ and reflects the affinity of the ligand for the protein. A lower K_d_ value indicates a higher binding affinity.

The tetradecanoyl (myristoyl) chain of the molecule suggests potential interactions with proteins that have hydrophobic binding pockets. One such class of enzymes is the N-myristoyltransferases (NMTs), which catalyze the attachment of myristate to the N-terminal glycine of certain proteins. Studies on human N-myristoyltransferase (hNMT) have shown that L-histidine can activate the enzyme, while its structural analogs can act as inhibitors. nih.govrsc.orgnih.gov This suggests that the histidine moiety of this compound could play a role in modulating the activity of such enzymes, potentially influencing the kinetics of protein myristoylation. The binding of this compound to an enzyme like NMT would likely involve a complex interplay of interactions, with the fatty acid chain occupying a hydrophobic channel and the histidine headgroup interacting with specific residues at the enzyme's active or allosteric sites.

Binding Thermodynamics provides insight into the energetic driving forces behind the ligand-protein interaction. Isothermal titration calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of binding, including the change in enthalpy (ΔH), entropy (ΔS), and the stoichiometry of the interaction (n). researchgate.netnih.gov The Gibbs free energy change (ΔG) upon binding is related to these parameters by the equation: ΔG = ΔH - TΔS, where T is the absolute temperature. A negative ΔG indicates a spontaneous binding process.

Interactive Data Table: General Thermodynamic Parameters in Ligand-Protein Binding

| Thermodynamic Parameter | Symbol | Description | Typical Interpretation |

| Gibbs Free Energy Change | ΔG | The overall energy change of the binding process. | A negative value indicates a spontaneous interaction. |

| Enthalpy Change | ΔH | The heat released or absorbed during binding. | A negative value indicates an exothermic process (favorable bond formation), while a positive value indicates an endothermic process. |

| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. | A positive value suggests an increase in disorder (e.g., release of water molecules), often driving hydrophobic interactions. A negative value indicates an increase in order. |

| Stoichiometry | n | The number of ligand molecules that bind to one protein molecule. | Provides information on the binding ratio of the complex. |

Role in Non-Covalent Molecular Assemblies

This compound is an amphiphilic molecule, possessing a long hydrophobic tetradecanoyl tail and a hydrophilic L-histidine headgroup. This dual nature drives its self-assembly in aqueous solutions to form various non-covalent molecular assemblies, such as micelles. The formation of these supramolecular structures is a spontaneous process governed by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic tails and water molecules.

The critical micelle concentration (CMC) is a key parameter that defines the concentration of the amphiphile above which micelles start to form. For Nα-acyl-L-histidine derivatives, the CMC is dependent on the length of the acyl chain. A study on the physicochemical properties of a series of Nα-acyl-L-histidines determined the CMC for the C14 homolog, this compound. nih.gov

Interactive Data Table: Critical Micelle Concentration of Nα-acyl-L-histidines

| Acyl Chain Length | Compound Name | Critical Micelle Concentration (CMC) in mM |

| C8 | N-Octanoyl-L-histidine | 40 |

| C10 | N-Decanoyl-L-histidine | 9.0 |

| C12 | N-Dodecanoyl-L-histidine | 1.0 |

| C14 | This compound | 0.11 |

| C16 | N-Hexadecanoyl-L-histidine | 0.012 |

| Data obtained at 45°C and pH 8.6 in the absence of added salt. nih.gov |

As the length of the hydrophobic acyl chain increases, the CMC decreases, indicating that less concentration is required for micelle formation. This is because the increased hydrophobicity of the longer chain provides a stronger driving force for self-assembly.

The structure of the micelles formed by this compound would consist of a hydrophobic core, composed of the intertwined tetradecanoyl chains, and a hydrophilic corona, where the L-histidine headgroups are exposed to the aqueous environment. The imidazole (B134444) ring of the histidine residue, being part of the hydrophilic headgroup, is expected to be located at the micelle-water interface. nih.gov The charge and hydrogen-bonding capabilities of the histidine headgroup can be influenced by the pH of the solution, which in turn can affect the stability and morphology of the self-assembled structures. For instance, histidine-functionalized peptide amphiphiles have been shown to undergo structural transitions from nanosheets to nanotubes with an increase in solution pH, driven by enhanced hydrogen bonding and π-π stacking of the imidazole rings. researchgate.netacs.org

These non-covalent molecular assemblies of this compound can serve as nanocarriers for hydrophobic drugs, sequestering them within the hydrophobic core of the micelles and thereby increasing their solubility and stability in aqueous environments. The pH-responsive nature of the histidine headgroup could also be exploited for the controlled release of encapsulated molecules in response to changes in the local pH.

Cellular and Subcellular Investigations of N Tetradecanoyl L Histidine in Vitro Models

Cellular Uptake and Intracellular Distribution Mechanisms

The cellular uptake of N-Tetradecanoyl-L-histidine is likely to be a multifaceted process, leveraging transport mechanisms for both fatty acids and amino acids. The tetradecanoyl (myristoyl) moiety, being lipophilic, would facilitate interaction with the plasma membrane. Uptake of myristic acid into cells can occur via passive diffusion across the lipid bilayer, as well as through protein-mediated transport involving fatty acid transporters such as CD36. cabidigitallibrary.org Once inside the cell, the distribution of the molecule would be heavily influenced by its fatty acid component.

The L-histidine portion of the molecule may be recognized by amino acid transporters. L-histidine transport into cells is mediated by various systems, including the sodium-dependent System N. nih.gov The presence of the large, hydrophobic tetradecanoyl group might, however, sterically hinder the efficient recognition and transport by these carriers.

Therefore, a plausible mechanism for cellular uptake would be an initial insertion of the myristoyl tail into the plasma membrane, followed by translocation into the cytoplasm. Once intracellular, this compound would likely associate with cellular membranes, including the endoplasmic reticulum, Golgi apparatus, and mitochondria, driven by the hydrophobic interactions of its lipid tail. frontiersin.orgnih.gov

Impact on Specific Cellular Signaling Pathways

The introduction of this compound into in vitro cellular models could have significant repercussions for various signaling pathways, primarily through interference with protein N-myristoylation. frontiersin.orgwikipedia.org N-myristoylation is a crucial co- and post-translational lipid modification where N-myristoyltransferase (NMT) attaches a myristoyl group to the N-terminal glycine (B1666218) of numerous signaling proteins. frontiersin.orgwikipedia.orgfrontiersin.org This modification is vital for their localization to membranes and for mediating protein-protein interactions. nih.govresearchgate.net

This compound could potentially act as a competitive inhibitor of NMT, competing with myristoyl-CoA for the enzyme's active site. mdpi.comacs.orgnih.govpatsnap.com By doing so, it would prevent the myristoylation of key signaling proteins, thereby disrupting their function. Proteins that are dependent on myristoylation for their activity and localization include:

Src family kinases: These are proto-oncogenic tyrosine kinases that play a central role in cell proliferation, differentiation, and survival. Their localization to the plasma membrane is dependent on N-myristoylation. wikipedia.org

G alpha subunits of heterotrimeric G proteins: These proteins are critical for signal transduction from G protein-coupled receptors (GPCRs). Myristoylation of the α subunit is involved in tethering the G protein to the inner surface of the plasma membrane. wikipedia.org

The histidine moiety of the compound could also have an impact on signaling. Histidine kinases are key components of two-component signal transduction systems in bacteria, fungi, and plants, and have also been identified in eukaryotes. nih.govwikipedia.orgresearchgate.netmdpi.com While the role of histidine phosphorylation in mammalian cell signaling is debated, with some evidence suggesting it is not a primary signaling mechanism, the presence of an excess of a histidine derivative could potentially influence these pathways where they are active. uu.nl

Table 1: Key Signaling Proteins Potentially Affected by this compound

| Protein Family | Example(s) | Function | Role of N-Myristoylation | Potential Impact of this compound |

|---|---|---|---|---|

| Src Family Kinases | c-Src | Regulation of cell growth, division, and survival | Membrane targeting and localization wikipedia.org | Inhibition of membrane association, leading to downstream signaling disruption. |

| G Alpha Subunits | Gαi, Gαo | Signal transduction from GPCRs | Membrane anchoring and receptor interaction wikipedia.org | Impaired G protein signaling affecting numerous cellular responses. |

| MARCKS Protein | MARCKS | Regulation of cell motility and phagocytosis | Stable membrane association frontiersin.org | Translocation from the membrane to the cytosol, inhibiting its function. |

| HIV-1 Gag protein | Gag | Viral assembly | Targeting to the plasma membrane for virion budding | Inhibition of viral replication. |

Influence on Protein Post-Translational Modifications and Protein-Lipid Interactions

The most significant impact of this compound on post-translational modifications would be its interference with N-myristoylation. As a structural analog of myristoyl-CoA, it could act as a substrate or an inhibitor for N-myristoyltransferase (NMT). patsnap.comwikipedia.org Inhibition of NMT would lead to a decrease in the pool of myristoylated proteins, affecting a wide range of cellular processes. frontiersin.orgfrontiersin.org

The myristoyl group of this compound would also directly influence protein-lipid interactions. The 14-carbon chain can insert into the hydrophobic core of cellular membranes, anchoring the molecule. nih.govacs.org This property is crucial for the function of many myristoylated proteins, which often rely on this lipid anchor for their subcellular localization and interaction with other membrane-associated proteins. nih.govnih.gov The presence of this compound could disrupt these interactions by competing for binding sites within the membrane or by altering the physical properties of the lipid bilayer.

Furthermore, the interaction of myristoylated proteins with membranes can be regulated by a "myristoyl switch," where the myristoyl group is either sequestered within a hydrophobic pocket of the protein or exposed for membrane binding. wikipedia.org This switch can be triggered by ligand binding or changes in electrostatic interactions. frontiersin.org this compound could potentially interfere with these mechanisms.

Effects on Cellular Metabolism and Biosynthetic Processes in Prokaryotic or Eukaryotic Cell Lines

This compound can be expected to be metabolized by cells, with its two components entering distinct metabolic pathways.

In Eukaryotic Cells:

Tetradecanoic Acid Metabolism: The myristic acid component can be activated to myristoyl-CoA and subsequently undergo β-oxidation in the mitochondria to produce acetyl-CoA. wikipedia.org This acetyl-CoA can then enter the citric acid cycle for energy production in the form of ATP. Myristic acid can also be incorporated into other lipids, such as phospholipids (B1166683) and triglycerides. wikipedia.orgnih.gov

L-Histidine Metabolism: L-histidine is an essential amino acid in humans and is a precursor for the biosynthesis of several important molecules, including histamine (B1213489) (a mediator of immune responses and neurotransmitter), and carnosine (an antioxidant and pH buffer in muscle tissue). mdpi.comnih.gov Histidine can also be catabolized to glutamate, which can then be converted to α-ketoglutarate, an intermediate of the citric acid cycle. nih.govwikipedia.org

In Prokaryotic Cells:

Tetradecanoic Acid Metabolism: Many bacteria can utilize fatty acids as a carbon and energy source through the β-oxidation pathway. Some bacteria, like Pseudomonas aeruginosa, have specific regulatory systems to respond to the presence of long-chain fatty acids. nih.gov Certain Helicobacter species are characterized by a high percentage of tetradecanoic acid in their fatty acid profiles. nih.gov

L-Histidine Biosynthesis and Metabolism: In contrast to humans, many bacteria, such as E. coli and Corynebacterium glutamicum, can synthesize L-histidine de novo. wikipedia.orgnih.gov Histidine biosynthesis is a complex, multi-step pathway. Bacteria can also catabolize histidine. wikipedia.org

The introduction of this compound could thus serve as a source of both a fatty acid for energy and membrane synthesis, and the amino acid histidine for protein synthesis and the production of other vital biomolecules.

Table 2: Putative Metabolic Fates of this compound Components

| Component | Metabolic Pathway | Key Products | Cellular Function | Organism Type |

|---|---|---|---|---|

| Tetradecanoic Acid | β-Oxidation | Acetyl-CoA, ATP | Energy production | Eukaryotes & Prokaryotes |

| Lipid Synthesis | Phospholipids, Triglycerides | Membrane structure, energy storage | Eukaryotes & Prokaryotes | |

| L-Histidine | Protein Synthesis | Proteins | Various cellular functions | Eukaryotes & Prokaryotes |

| Histamine Synthesis | Histamine | Neurotransmission, immune response | Eukaryotes | |

| Carnosine Synthesis | Carnosine | Antioxidant, pH buffering | Eukaryotes | |

| Catabolism | Glutamate, α-Ketoglutarate | Enters citric acid cycle for energy | Eukaryotes & Prokaryotes |

Investigation of Organelle-Specific Accumulation and Function

The lipophilic nature of the tetradecanoyl chain would strongly dictate the subcellular localization of this compound. It is anticipated that the molecule would preferentially accumulate in cellular membranes and lipid-rich organelles.

Plasma Membrane: The initial site of interaction, where the myristoyl tail can intercalate into the lipid bilayer, potentially altering membrane fluidity and the function of membrane-associated proteins. frontiersin.orgcreative-diagnostics.com

Endoplasmic Reticulum (ER) and Golgi Apparatus: These organelles are central to lipid synthesis and protein modification, including N-myristoylation. Accumulation in these compartments could interfere with these processes. frontiersin.orgnih.gov

Mitochondria: As the primary site of fatty acid β-oxidation, mitochondria would be a key destination for the tetradecanoic acid component of the molecule. nih.gov High concentrations of fatty acids can, however, lead to mitochondrial dysfunction and oxidative stress. nih.gov

Lipid Droplets: These organelles are responsible for storing neutral lipids. It is plausible that the tetradecanoyl moiety could be incorporated into triglycerides and stored within lipid droplets, especially under conditions of lipid excess. frontiersin.orgfrontiersin.orgyoutube.com

The accumulation of this compound in these organelles could have functional consequences. For instance, altering the lipid composition of the ER membrane can induce ER stress. nih.gov In mitochondria, an overload of fatty acids can uncouple oxidative phosphorylation and increase the production of reactive oxygen species. nih.gov Therefore, in vitro studies using fluorescently labeled this compound would be invaluable in determining its precise subcellular distribution and its effects on the function of specific organelles.

Structure Activity Relationship Sar Studies of N Tetradecanoyl L Histidine Derivatives

Impact of N-Acyl Chain Length and Saturation on Biological Activity

The length and saturation of the N-acyl chain are critical determinants of the biological activity of N-acyl-L-histidine derivatives. The tetradecanoyl (C14) chain of the parent compound represents a specific hydrophobic element that governs its interaction with biological membranes and protein binding pockets.

Research on related N-acyl compounds, such as oligoacyllysines and N-acylethanolamines, has demonstrated that the length of the acyl chain plays a pivotal role in their molecular organization and biological function. nih.gov For instance, in a study of N-acylethanolamine acid amidase (NAAA) substrates, the catalytic efficiency (Vmax/Km) was shown to be highly dependent on the fatty acyl chain length. A sharp decline in activity was observed for acyl chains that were either shorter or longer than the optimal length. nih.govresearchgate.net This suggests that the binding site of the target enzyme has a specific size and that the acyl chain must fit snugly to ensure optimal orientation for catalysis.

For N-acyl-L-histidine derivatives, variations in the acyl chain length would similarly be expected to influence their interaction with target proteins. A shorter acyl chain might lead to weaker binding due to reduced hydrophobic interactions, while a longer chain could introduce steric hindrance, preventing proper alignment within the active site.

The degree of saturation of the acyl chain also influences the molecule's conformation and fluidity, which can affect its biological activity. The introduction of double bonds (unsaturation) creates kinks in the acyl chain, altering its shape and flexibility. This can impact how the molecule partitions into cell membranes and interacts with its molecular targets. For many N-acyl compounds, a specific level of saturation is required for optimal activity.

Table 1: Hypothetical Impact of N-Acyl Chain Length on the Biological Activity of N-Acyl-L-histidine Derivatives (Based on NAAA Substrate Activity)

| Acyl Chain Length | Relative Catalytic Efficiency (%) | Rationale |

| C12 (Lauric) | 50 | Suboptimal hydrophobic interaction, leading to weaker binding. |

| C14 (Myristic) | 100 | Optimal chain length for fitting into the binding pocket. |

| C16 (Palmitic) | 75 | Potential for minor steric hindrance, slightly reduced activity. |

| C18 (Stearic) | 40 | Increased steric hindrance, leading to improper binding orientation. |

This table is illustrative and based on the principles observed for N-acylethanolamine acid amidase (NAAA) activity with varying acyl chain lengths. nih.govresearchgate.net

Modifications to the L-Histidine Moiety and Their Functional Consequences

The L-histidine moiety of N-Tetradecanoyl-L-histidine provides the polar head group, which is essential for its interaction with the aqueous environment and with specific residues in protein binding sites. Modifications to this part of the molecule can have profound effects on its biological activity. The key features of the L-histidine residue are its α-amino group, carboxylic acid group, and the imidazole (B134444) side chain.

Studies on structural analogues of L-histidine have shown that even minor changes can significantly alter their effects on enzyme activity. For example, in studies of human N-myristoyltransferase (NMT), L-histidine was found to activate the enzyme. In contrast, its structural analogues, L-histidinol (where the carboxylic acid is reduced to an alcohol) and histamine (B1213489) (where the carboxylic acid is removed), acted as inhibitors. acs.org This highlights the critical role of the carboxyl group in the functional interaction with the enzyme.

These findings suggest that modifications to the L-histidine moiety of this compound would likely lead to significant changes in its biological profile. For instance, esterification or amidation of the carboxyl group would neutralize its negative charge, altering its ability to form ionic bonds with protein targets. Similarly, modification of the α-amino group would disrupt its ability to form hydrogen bonds.

Table 2: Functional Consequences of Modifying the L-Histidine Moiety (Based on NMT Activity Studies)

| Modification to L-Histidine Moiety | Effect on NMT Enzyme Activity | Vmax (relative to control) | Functional Consequence |

| None (L-Histidine) | Activation | Increased | The native structure is recognized and enhances catalytic activity. |

| Carboxyl group reduced to alcohol (L-Histidinol) | Inhibition | Decreased | Loss of the carboxyl group prevents proper interaction and leads to inhibition. |

| Decarboxylation (Histamine) | Inhibition | Decreased | Complete removal of the carboxyl group results in inhibitory activity. |

This table is based on the observed effects of L-histidine and its analogues on human N-myristoyltransferase (NMT) activity. acs.org

Stereochemical Influence on Molecular Recognition and Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The "L" configuration of the histidine moiety is the naturally occurring stereoisomer in proteins and is often essential for proper molecular recognition by enzymes and receptors, which are themselves chiral.

The spatial arrangement of the atoms in the L-histidine part of the molecule determines how it fits into a three-dimensional binding site. A change in stereochemistry from the L-isomer to the D-isomer (its non-superimposable mirror image) can dramatically reduce or abolish biological activity. This is because the D-isomer may not be able to form the same key interactions with the target protein as the L-isomer.

Research on other chiral molecules has demonstrated the profound impact of stereochemistry. For example, in a study of 3-Br-acivicin isomers, only the isomers with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity. mdpi.com This suggests a stereoselective uptake mechanism or a strict stereochemical requirement at the target site. It is highly probable that the biological targets of this compound also exhibit a high degree of stereoselectivity.

While D-amino acids are found in some natural products and can have biological activity, the machinery of most organisms is geared towards recognizing L-amino acids. aimspress.com Therefore, it is expected that the L-isomer of N-Tetradecanoyl-histidine is significantly more active than its D-counterpart.

Table 3: Hypothetical Influence of Stereochemistry on the Biological Activity of N-Tetradecanoyl-histidine Derivatives

| Stereoisomer | Relative Biological Activity (%) | Rationale |

| L-Histidine derivative | 100 | The natural stereoisomer is recognized by biological targets. |

| D-Histidine derivative | <10 | The unnatural stereoisomer does not fit properly into the chiral binding site, leading to a loss of activity. |

| Racemic mixture (L- and D-) | ~50 | Only the L-isomer in the mixture is expected to be significantly active. |

This table is illustrative, based on the general principles of stereoselectivity in biological systems and findings from related chiral molecules. mdpi.com

Exploration of Functional Group Substitutions on the Imidazole Ring

The imidazole ring of the histidine moiety is a key functional group that contributes significantly to the chemical properties and biological activity of this compound. It can act as a proton donor or acceptor, participate in hydrogen bonding, and coordinate with metal ions. nih.gov These properties make it a crucial site for interaction with biological targets.

Substituting functional groups onto the imidazole ring can modulate the electronic properties, steric bulk, and hydrogen-bonding capacity of the molecule, thereby altering its biological activity. For example, the introduction of electron-withdrawing groups could decrease the pKa of the imidazole nitrogen, affecting its protonation state at physiological pH. Conversely, electron-donating groups could increase its basicity.

Studies involving the chemical modification of histidine have shown that the imidazole ring is a reactive site. For instance, the reaction of Nα-acetyl-L-histidine with diazomethane (B1218177) resulted in methylation at one of the imidazole nitrogens, in addition to the expected esterification of the carboxyl group. csic.es This demonstrates that the imidazole ring is accessible for chemical modification.

The exploration of various substitutions on the imidazole ring is a common strategy in medicinal chemistry to fine-tune the activity of a lead compound. nih.gov For this compound derivatives, such modifications could lead to enhanced binding affinity, improved selectivity for a particular target, or altered pharmacokinetic properties.

Table 4: Potential Effects of Functional Group Substitutions on the Imidazole Ring

| Substitution | Potential Effect on Physicochemical Properties | Potential Biological Consequence |

| Methyl (-CH3) | Increases lipophilicity and steric bulk. | May enhance or decrease binding affinity depending on the target's binding pocket. |

| Halogen (-F, -Cl, -Br) | Increases lipophilicity and introduces a potential halogen bond donor. | Could alter binding mode and affinity. |

| Nitro (-NO2) | Strong electron-withdrawing group, decreases basicity. | May reduce interactions that depend on the basicity of the imidazole ring. |

| Hydroxyl (-OH) | Increases polarity and introduces a hydrogen bond donor/acceptor. | Could form new hydrogen bonds with the target, potentially increasing affinity. |

This table presents a conceptual overview of how different functional groups could potentially impact the properties and activity of this compound derivatives.

Metabolic Fate and Biotransformation of N Tetradecanoyl L Histidine Non Human Biological Systems

Enzymatic Hydrolysis Pathways and Identification of Metabolites

The primary metabolic pathway for N-Tetradecanoyl-L-histidine is hypothesized to be enzymatic hydrolysis, which breaks the amide bond. This process yields two primary metabolites:

Tetradecanoic Acid (Myristic Acid): A saturated fatty acid that can enter the fatty acid metabolism pathways, primarily mitochondrial β-oxidation, for energy production. nih.govcannonbol.com

L-histidine: An essential amino acid that can be re-incorporated into protein synthesis or catabolized through various pathways. mdpi.com

The hydrolysis reaction can be represented as follows:

This compound + H₂O → Tetradecanoic Acid + L-histidine

Subsequent to this primary breakdown, the metabolites enter their respective, well-established metabolic pools. L-histidine, for instance, can be converted to urocanic acid by the enzyme histidine ammonia-lyase in some organisms. mdpi.com

Table 1: Predicted Metabolites of this compound Hydrolysis

| Precursor | Metabolite | Subsequent Metabolic Pathway |

| This compound | Tetradecanoic Acid (Myristic Acid) | Fatty Acid β-oxidation |

| This compound | L-histidine | Protein Synthesis, Histidine Catabolism |

Characterization of Enzymes Involved in Degradation

While specific enzymes that exclusively target this compound have not been extensively characterized, several enzymes with broad substrate specificity for N-acyl amino acids are likely candidates for its degradation. These enzymes belong to the class of amidohydrolases or amidases. wikipedia.org

Two key enzymes involved in the regulation of N-acyl amino acids are:

Fatty Acid Amide Hydrolase (FAAH): This intracellular enzyme is known to hydrolyze a range of fatty acid amides. elifesciences.org While its substrate scope can be restricted compared to other amidases, it is a potential candidate for the hydrolysis of this compound. elifesciences.org

Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme functions as a bidirectional N-acyl amino acid synthase/hydrolase. elifesciences.org It has been shown to hydrolyze various N-acyl amino acids and could be involved in the degradation of circulating this compound. elifesciences.orgnomuraresearchgroup.com

Other N-acyl-L-amino acid amidohydrolases have been identified in various organisms and may also contribute to the breakdown of this compound. nih.gov The activity of these enzymes is crucial for regulating the levels and signaling functions of N-acyl amino acids.

Table 2: Potential Enzymes in the Degradation of this compound

| Enzyme | Location | General Function |

| Fatty Acid Amide Hydrolase (FAAH) | Intracellular | Hydrolysis of fatty acid amides |

| Peptidase M20 Domain Containing 1 (PM20D1) | Extracellular (secreted) | Bidirectional synthesis and hydrolysis of N-acyl amino acids |

| N-acyl-L-amino acid amidohydrolases | Various | Hydrolysis of the amide bond in N-acyl amino acids |

Fate in Isolated Cellular or Organelle Systems

The fate of this compound in isolated cellular or organelle systems can be inferred from the metabolic roles of its constituent parts.

Upon cellular uptake, this compound would likely be transported to compartments containing the relevant hydrolytic enzymes. Following hydrolysis, the resulting tetradecanoic acid and L-histidine would be trafficked to their respective metabolic destinations.

Mitochondria: As the primary site of fatty acid β-oxidation, mitochondria would be the destination for the liberated tetradecanoic acid. nih.govcannonbol.com Here, it would be activated to its CoA ester and undergo sequential cycles of oxidation to produce acetyl-CoA, which then enters the citric acid cycle for ATP production. cannonbol.com

Cytosol and other organelles: L-histidine would enter the cytosolic amino acid pool. From there, it can be utilized by ribosomes for protein synthesis or be subject to catabolic enzymes.

Studies on N-acyl amino acids have shown their ability to interact with and modulate mitochondrial function. nomuraresearchgroup.com Therefore, it is plausible that this compound could have direct effects on mitochondrial respiration before its hydrolysis.

Computational and Theoretical Investigations of N Tetradecanoyl L Histidine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery and molecular biology, used to predict and analyze the interactions between a ligand, such as N-Tetradecanoyl-L-histidine, and its potential protein targets. nih.gov

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, this involves computationally placing the molecule into the binding site of a protein of interest and calculating a score that estimates the binding affinity. The dual nature of the molecule—a long, hydrophobic tetradecanoyl tail and a polar, ionizable L-histidine headgroup—suggests it could interact with a variety of protein pockets.

Docking studies on related histidine-containing compounds have shown the importance of the imidazole (B134444) ring in forming specific interactions, such as hydrogen bonds and pi-stacking, with amino acid residues in a protein's active site. nih.gov For example, studies on Histone Deacetylase (HDAC) inhibitors have highlighted that a histidine moiety can be crucial for potent activity. nih.gov In the case of this compound, the tetradecanoyl chain would likely favor binding to proteins with deep, hydrophobic pockets or channels, while the L-histidine group would anchor the molecule through specific polar interactions.

Molecular Dynamics (MD) Simulations

Following docking, MD simulations can provide a more dynamic and detailed picture of the ligand-protein complex. nih.gov These simulations model the atomic movements of the system over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions that contribute to binding affinity. nih.govnajah.edu For a this compound-protein complex, MD simulations could reveal how the lipid tail adapts its conformation within a hydrophobic pocket and how water molecules mediate interactions at the binding interface. The stability of the complex can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period. mdpi.com

| Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| Binding Affinity (Docking Score) | Estimated free energy of binding. More negative values indicate stronger binding. | -9.5 kcal/mol |

| Key Interacting Residues | Amino acids in the target protein forming significant bonds with the ligand. | His-imidazole: H-bond with Asp120; Tetradecanoyl tail: Hydrophobic interactions with Leu45, Val88, Ile150 |

| Complex Stability (RMSD) | Measures the average deviation of the protein backbone from its initial position over time. | Stable trajectory with RMSD plateauing at 2.1 Å after 20 ns |

| Binding Free Energy (MM/GBSA) | A post-simulation calculation to refine binding affinity prediction. | -45.7 kcal/mol |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing deep insights into its structure, stability, and chemical reactivity. researchgate.net

For this compound, these calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The presence of the electron-rich imidazole ring, the amide linkage, the carboxylic acid group, and the long alkyl chain creates a complex electronic landscape.

The calculated HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. The MEP map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms of the histidine moiety are expected to be primary sites for electrophilic attack and hydrogen bonding, as confirmed by studies on L-histidine itself. nih.govescholarship.org The addition of the tetradecanoyl group primarily influences the molecule's steric and lipophilic properties but also subtly modulates the electronic structure of the headgroup.

| Property | Description | Predicted Characteristic |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized primarily on the imidazole ring and carboxylate group. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Distributed across the amide and carboxyl functionalities. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Moderately large, suggesting relative kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, showing electrophilic and nucleophilic sites. | Negative potential around carboxylate oxygens and imidazole nitrogens; positive potential near amide and amine protons. |

| Dipole Moment | Measures the overall polarity of the molecule. | Significant, arising from the charge separation between the polar headgroup and the nonpolar tail. |

Predictive Modeling of Membrane Interactions and Biophysical Properties

The amphipathic structure of this compound, featuring a hydrophilic L-histidine head and a long hydrophobic tetradecanoyl tail, strongly suggests it will interact with biological membranes. Predictive modeling and coarse-grained molecular dynamics simulations are valuable for understanding these interactions.

These models can predict how the molecule inserts into, or associates with, a lipid bilayer. It is anticipated that this compound would orient itself with its tetradecanoyl tail embedded within the hydrophobic core of the membrane and its polar L-histidine headgroup positioned at the lipid-water interface. This interaction could potentially alter membrane properties such as fluidity, thickness, and permeability.

Computational tools can also predict key biophysical properties that govern the molecule's behavior in biological systems. These properties are crucial for understanding its absorption, distribution, and potential to cross cellular barriers.

| Property | Description | Predicted Value/Characteristic |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity. Higher values indicate greater lipid solubility. | High positive value, indicating strong lipophilicity due to the C14 tail. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; correlates with drug transport properties. | Moderate, dominated by the L-histidine headgroup. |

| Aqueous Solubility | The maximum concentration of a substance that will dissolve in water. | Low, due to the long hydrophobic tail. |

| Membrane Permeability | The ability to pass through a lipid bilayer. | Predicted to be moderate to high, facilitated by the lipid tail. |

In Silico Analysis of Potential Metabolic Networks Involving this compound

This compound belongs to the class of N-acyl amino acids (NAAAs), which are endogenous signaling lipids. nih.govresearchgate.net In silico analysis, based on existing knowledge of lipid metabolism, can be used to predict the potential metabolic pathways for its biosynthesis and degradation. frontiersin.orgnih.gov

Biosynthesis

The formation of this compound likely involves the enzymatic condensation of L-histidine with an activated form of tetradecanoic acid (myristic acid), such as Tetradecanoyl-CoA. While the specific enzymes are not fully elucidated for all NAAAs, this reaction is analogous to the synthesis of other bioactive lipids. nih.gov

Degradation

The primary route for the degradation of long-chain NAAAs is expected to be enzymatic hydrolysis of the amide bond, catalyzed by hydrolase enzymes. nih.gov A key enzyme implicated in the breakdown of many related N-acyl amides is Fatty Acid Amide Hydrolase (FAAH). nih.govresearchgate.net This hydrolysis would release L-histidine and tetradecanoic acid, which can then enter their respective metabolic pools. The released L-histidine can be used for protein synthesis or further catabolized, while the tetradecanoic acid can undergo β-oxidation for energy production. nih.govcreative-proteomics.comresearchgate.net

| Metabolic Process | Potential Enzyme Class/Enzyme | Reaction Catalyzed | Substrates | Products |

|---|---|---|---|---|

| Biosynthesis | Acyl-CoA Synthetase / N-acyltransferase | Amide bond formation | L-histidine, Tetradecanoyl-CoA | This compound, CoA |

| Degradation | Fatty Acid Amide Hydrolase (FAAH) or other amidohydrolase | Amide bond hydrolysis | This compound, H₂O | L-histidine, Tetradecanoic acid |

Q & A

Q. What are the recommended methodologies for synthesizing N-tetradecanoyl-L-histidine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves acylating L-histidine with tetradecanoic acid derivatives (e.g., acyl chlorides) under controlled pH (8–9) to target the α-amino group. Post-reaction, purification via reverse-phase HPLC or column chromatography is critical. Purity validation should include:

- HPLC-MS : To confirm molecular weight (expected m/z: ~369.5 for [M+H]⁺) and detect unreacted precursors .

- NMR : ¹H and ¹³C NMR to verify acylation at the imidazole ring or α-amino group (e.g., δ~2.2 ppm for tetradecanoyl methylene protons) .

- Elemental Analysis : To ensure stoichiometric C/H/N ratios match theoretical values (C: 61.6%, H: 8.9%, N: 11.4%) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) are recommended to mitigate moisture uptake .

- Handling : Use inert atmospheres (e.g., nitrogen) during weighing. Avoid prolonged exposure to temperatures >25°C, which accelerate degradation .

- Stability Monitoring : Conduct periodic FTIR analysis to detect carbonyl group degradation (loss of ~1700 cm⁻¹ peak) .

Advanced Research Questions

Q. What experimental designs are optimal for studying the interaction of this compound with histidine-specific enzymes (e.g., histidine acetyltransferases)?

- Methodological Answer :

- Kinetic Assays : Use stopped-flow spectrophotometry to measure enzyme activity in the presence of varying substrate concentrations. For example, monitor NADH depletion at 340 nm if coupled with dehydrogenase reactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to compare with native histidine .

- Structural Studies : X-ray crystallography or cryo-EM to resolve acyl-enzyme intermediate structures, focusing on active-site conformational changes .

Q. How can contradictory data on the biological activity of this compound in cellular assays be resolved?

- Methodological Answer : Contradictions often arise from:

- Solubility Issues : Use dimethyl sulfoxide (DMSO) for solubilization, but ensure final DMSO concentration ≤0.1% to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) .

- Cell-Type Specificity : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and include negative controls (e.g., non-acylated histidine) .

- Metabolic Interference : Employ metabolomics (LC-MS/MS) to track intracellular hydrolysis of the acyl group, which may alter activity .

Q. What computational approaches are effective for modeling the membrane permeability of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use CHARMM36 force fields to model lipid bilayer interactions. Focus on the tetradecanoyl chain’s orientation and hydrogen bonding with the imidazole group .

- Quantitative Structure-Activity Relationship (QSAR) : Correlate logP values (experimental vs. predicted) with permeability data from Caco-2 cell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.